molecular formula C20H16ClF3N2O3 B2729134 3-{[(4-chlorobutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one CAS No. 321429-87-2

3-{[(4-chlorobutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B2729134
CAS No.: 321429-87-2
M. Wt: 424.8
InChI Key: AXRARPIABFNERU-BWAHOGKJSA-N
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Description

3-{[(4-chlorobutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C20H16ClF3N2O3 and its molecular weight is 424.8. The purity is usually 95%.
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Scientific Research Applications

Modular Arene Difunctionalization

This compound could be involved in the modular arene difunctionalization of unactivated C-O and C-H bonds via sequential chromium-catalyzed transformations. A study by Zhi Rong, M. Luo, and Xiaoming Zeng (2019) describes the sequential transformations under chromium catalysis, utilizing a similar N-benzyl-substituted imino group. This process enables the coupling of arene C-O and C-H bonds to arylmagnesium reagents, incorporating two aryl groups into ortho positions of benzaldehydes, demonstrating the compound's potential in complex organic synthesis and functionalization of aromatic compounds (Zhi Rong, M. Luo, & Xiaoming Zeng, 2019).

Heterocyclic Compound Synthesis

The compound may also play a role in the facile construction of novel heterocyclic compounds. K. Rajkumar, P. Suman, and B. Raju (2015) developed a method for preparing heterocyclic compounds by reacting 3-formylchromones, benzylamines, and 2-aminophenols with 3-oxobutanoates. This process, facilitated by compounds bearing trifluoro or trichloro substituents and trifluoro-containing 1,3-diketones, showcases the compound's utility in synthesizing heterocyclic structures without the need for a catalyst, highlighting its applicability in generating complex molecular architectures (K. Rajkumar, P. Suman, & B. Raju, 2015).

Synthesis of N-Heterocycles

Furthermore, this compound might be useful in the microwave-assisted synthesis of N-heterocycles using alkenone-, alkynone-, and aryl-carbonyl O-phenyl oximes. Research by Fernando Portela-Cubillo, Jackie S. Scott, and J. Walton (2008) provided a "clean" synthetic method for preparing both known and novel N-heterocycles efficiently. The study demonstrates the potential of such compounds in facilitating the synthesis of dihydropyrroles, pyrrole derivatives, and polycyclic systems through iminyl radical processes, indicating its significance in the synthesis of nitrogen-containing heterocycles (Fernando Portela-Cubillo, Jackie S. Scott, & J. Walton, 2008).

Properties

IUPAC Name

[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 4-chlorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N2O3/c21-10-4-9-17(27)29-25-18-15-7-1-2-8-16(15)26(19(18)28)12-13-5-3-6-14(11-13)20(22,23)24/h1-3,5-8,11H,4,9-10,12H2/b25-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRARPIABFNERU-BWAHOGKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NOC(=O)CCCCl)C(=O)N2CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/OC(=O)CCCCl)/C(=O)N2CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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